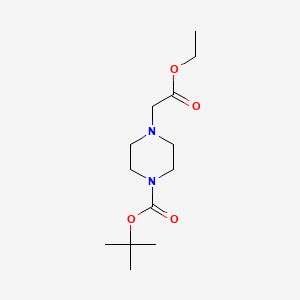
3-Fluoro-2-nitrobenzaldehído
Descripción general
Descripción
3-Fluoro-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H3FNO3. It is a colorless solid that is used in the synthesis of various organic compounds. It is also used as a reagent in organic chemistry, and is known to have a wide range of applications in the scientific and medical fields.
Aplicaciones Científicas De Investigación
Síntesis Química
“3-Fluoro-2-nitrobenzaldehído” se utiliza en una amplia gama de investigaciones científicas y síntesis . Consta de un grupo aldehído unido a un anillo de benceno junto con un átomo de flúor y un grupo nitro . Este compuesto puede utilizarse como bloque de construcción en la síntesis de diversas moléculas complejas.
Tratamiento del Cáncer
Los estudios han demostrado que “this compound” y sus derivados son útiles para el tratamiento del cáncer . El mecanismo exacto de acción no está especificado, pero es probable que el compuesto interactúe con las células cancerosas de una manera que inhiba su crecimiento o induzca la apoptosis.
Ciencia de los Materiales
En el campo de la ciencia de los materiales, “this compound” podría utilizarse potencialmente en el desarrollo de nuevos materiales. Su estructura química única puede contribuir a las propiedades de estos materiales .
Farmacocinética
El compuesto tiene una alta absorción GI y es permeable a la barrera hematoencefálica (BBB) . Esto significa que puede ser absorbido en el tracto gastrointestinal y puede cruzar la barrera hematoencefálica, lo cual es importante para los fármacos que necesitan actuar en el cerebro .
Diseño de Fármacos
“this compound” podría utilizarse en el diseño de fármacos debido a su lipofilia y solubilidad . Estas propiedades son importantes para la absorción, distribución, metabolismo y excreción (ADME) de los fármacos .
Biodisponibilidad
El compuesto tiene una puntuación de biodisponibilidad de 0,55 , lo que sugiere que tiene un potencial moderado para ser desarrollado como un fármaco que pueda ser absorbido y utilizado eficazmente en el cuerpo .
Safety and Hazards
3-Fluoro-2-nitrobenzaldehyde is labeled with the GHS07 pictogram and has the signal word "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Direcciones Futuras
While specific future directions for 3-Fluoro-2-nitrobenzaldehyde are not mentioned in the search results, it is noted that derivatives of benzaldehyde are active in the production of bioactive agents, which have extensive usage in pharmaceuticals, cosmetics, and textiles . This suggests potential future research and industrial applications for 3-Fluoro-2-nitrobenzaldehyde.
Mecanismo De Acción
Target of Action
It’s worth noting that nitrophenyl-porphyrins, which are structurally similar to 3-fluoro-2-nitrobenzaldehyde, have been reported to exhibit anti-inflammatory and antinociceptive effects .
Mode of Action
It’s known that benzylic halides, which are structurally related to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
The reductive transformations of organic nitro compounds are of great importance for the chemical industry . The products of these reactions, such as amines, are among the most important compounds used in the preparation of nitrogen-containing monomers and polymers, resins, dyes, pharmaceuticals, agrochemicals, and superficially active surfactants .
Pharmacokinetics
The compound’s molecular weight (16911 g/mol) and predicted boiling point (2970±250 °C) and density (1443±006 g/cm3) have been reported .
Result of Action
Nitrophenyl-porphyrins, which are structurally similar to this compound, have been reported to decrease inflammation significantly in an acute model .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
Análisis Bioquímico
Biochemical Properties
3-Fluoro-2-nitrobenzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can lead to the modulation of enzyme activity, affecting the overall cellular redox state. Additionally, 3-Fluoro-2-nitrobenzaldehyde can form covalent bonds with nucleophilic amino acid residues in proteins, leading to potential changes in protein structure and function .
Cellular Effects
The effects of 3-Fluoro-2-nitrobenzaldehyde on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. For example, 3-Fluoro-2-nitrobenzaldehyde can activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to the upregulation of pro-inflammatory cytokines. Furthermore, this compound can affect gene expression by modulating transcription factors and epigenetic markers. In terms of cellular metabolism, 3-Fluoro-2-nitrobenzaldehyde can alter the activity of key metabolic enzymes, impacting processes such as glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
At the molecular level, 3-Fluoro-2-nitrobenzaldehyde exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent adducts with nucleophilic biomolecules, such as proteins and nucleic acids. This can lead to enzyme inhibition or activation, depending on the specific target. For instance, 3-Fluoro-2-nitrobenzaldehyde can inhibit the activity of certain dehydrogenases by forming covalent bonds with their active sites. Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), which can further modulate cellular signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
The effects of 3-Fluoro-2-nitrobenzaldehyde can change over time in laboratory settings. This compound is relatively stable under inert conditions but can degrade when exposed to light or air. Over time, the degradation products can influence cellular function, potentially leading to long-term effects. In vitro studies have shown that prolonged exposure to 3-Fluoro-2-nitrobenzaldehyde can result in sustained oxidative stress and inflammation, which may affect cell viability and function. In vivo studies have also indicated that the compound’s effects can vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of 3-Fluoro-2-nitrobenzaldehyde in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects. At higher doses, 3-Fluoro-2-nitrobenzaldehyde can induce significant toxic effects, including oxidative damage, inflammation, and cell death. Threshold effects have been observed, where a certain dose level leads to a marked increase in adverse effects. These findings highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
3-Fluoro-2-nitrobenzaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with cellular biomolecules, influencing metabolic flux and metabolite levels. For example, the compound can affect the pentose phosphate pathway by modulating the activity of glucose-6-phosphate dehydrogenase, leading to changes in the production of NADPH and ribose-5-phosphate .
Transport and Distribution
Within cells and tissues, 3-Fluoro-2-nitrobenzaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich regions, such as cell membranes and organelles. This distribution pattern can influence its localization and accumulation within specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 3-Fluoro-2-nitrobenzaldehyde is crucial for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce oxidative stress. Additionally, 3-Fluoro-2-nitrobenzaldehyde can be found in the nucleus, where it can interact with DNA and nuclear proteins, affecting gene expression and chromatin structure .
Propiedades
IUPAC Name |
3-fluoro-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXDOIOYJGQGQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625819 | |
| Record name | 3-Fluoro-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872366-63-7 | |
| Record name | 3-Fluoro-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-Fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B1344130.png)











